

# Application Notes and Protocols for AG3.0 Antibody in Immunofluorescence

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## Compound of Interest

Compound Name: AG3.0

Cat. No.: B12389259

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## Introduction

The **AG3.0** antibody is a murine monoclonal antibody that specifically recognizes the p24 capsid protein of the Human Immunodeficiency Virus type 1 (HIV-1), a key structural component of the virus.<sup>[1][2]</sup> The antibody targets the highly conserved SPRTLNA sequence within the p24 protein, enabling broad reactivity across various HIV-1 subtypes and related primate lentiviruses, including HIV-2 and Simian Immunodeficiency Virus (SIV).<sup>[3]</sup> This broad specificity makes the **AG3.0** antibody a valuable tool for the detection and study of HIV replication. These application notes provide detailed protocols and guidelines for the use of the **AG3.0** antibody in immunofluorescence applications, with a focus on visualizing HIV-1 infection in cell culture models.

## Product Information

Feature	Description
Antibody Name	AG3.0
Host Species	Mouse
Isotype	IgG1
Target Antigen	HIV-1 Gag capsid protein (p24) and its precursors (p55, p38)
Epitope	SPRTLNA
Cross-Reactivity	HIV-1, HIV-2, SIV
Validated Applications	ELISA, Western Blot (WB), Immunofluorescence (IF), Radioimmunoprecipitation (RIP)

## Immunofluorescence Applications

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of specific proteins. When used with the **AG3.0** antibody, IF allows for the direct observation of the HIV-1 Gag protein within infected cells. This can provide valuable insights into various stages of the viral life cycle, from protein expression and trafficking to virion assembly at the plasma membrane.

Key applications of **AG3.0** in immunofluorescence include:

- **Identification of Infected Cells:** Qualitatively and quantitatively identify HIV-1 infected cells in a mixed cell population.
- **Subcellular Localization of Gag:** Study the trafficking of the Gag polyprotein from its site of synthesis in the cytoplasm to the plasma membrane where new virions assemble.[\[4\]](#)[\[5\]](#)
- **Antiviral Drug Screening:** Evaluate the efficacy of antiviral compounds that may disrupt Gag trafficking, capsid assembly, or other late-stage events in the viral replication cycle.[\[6\]](#)[\[7\]](#)  
High-content imaging platforms can be utilized for high-throughput screening of potential antiviral agents.[\[6\]](#)[\[7\]](#)

- **Viral-Host Interaction Studies:** Investigate the colocalization of Gag with host cell factors that are involved in the HIV-1 replication process.

## Experimental Protocols

### A. Immunofluorescence Staining of Adherent Cells

This protocol is a general guideline for the immunofluorescent staining of adherent cells, such as HeLa or HEK293T cells, infected with HIV-1. Optimization of parameters such as antibody concentration and incubation times may be required for specific cell types and experimental conditions.

#### Materials:

- HIV-1 infected and uninfected control cells cultured on sterile glass coverslips or in imaging-compatible multi-well plates
- **AG3.0** Mouse Anti-HIV-1 p24 Monoclonal Antibody
- Fluorophore-conjugated goat anti-mouse IgG secondary antibody (e.g., Alexa Fluor 488 or 594)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (freshly prepared)
- 0.1% Triton X-100 in PBS for permeabilization
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

#### Procedure:

- **Cell Preparation:**

- Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of infection.
- Infect cells with HIV-1 at the desired multiplicity of infection (MOI). Culture for 24-48 hours post-infection. Include uninfected cells as a negative control.
- Fixation:
  - Carefully aspirate the culture medium.
  - Gently wash the cells twice with PBS.
  - Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
  - Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow the antibodies to access intracellular antigens.
  - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the **AG3.0** antibody in Blocking Buffer. A starting dilution of 1:200 is recommended. See the table below for a suggested titration series to determine the optimal concentration.
  - Aspirate the blocking solution and add the diluted **AG3.0** antibody solution to the cells.
  - Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:

- Wash the cells three times with PBS for 5 minutes each.
- Dilute the fluorophore-conjugated goat anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.
- Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- From this point on, all steps should be performed in the dark to prevent photobleaching of the fluorophore.
- Counterstaining and Mounting:
  - Wash the cells three times with PBS for 5 minutes each.
  - If desired, incubate the cells with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes.
  - Wash the cells twice with PBS.
  - Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges of the coverslip with nail polish.
- Imaging:
  - Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.

## B. Antibody Titration

To determine the optimal working concentration of the **AG3.0** antibody, it is essential to perform a titration. This involves staining cells with a range of antibody dilutions and selecting the dilution that provides the best signal-to-noise ratio.

Dilution	Volume of Stock (1 mg/mL)	Volume of Diluent	Final Concentration (µg/mL)
1:100	1 µL	99 µL	10
1:200	1 µL	199 µL	5
1:500	1 µL	499 µL	2
1:1000	1 µL	999 µL	1

Note: The optimal dilution may vary depending on the specific experimental conditions.

## Visualization of HIV-1 Replication Cycle and Antiviral Screening

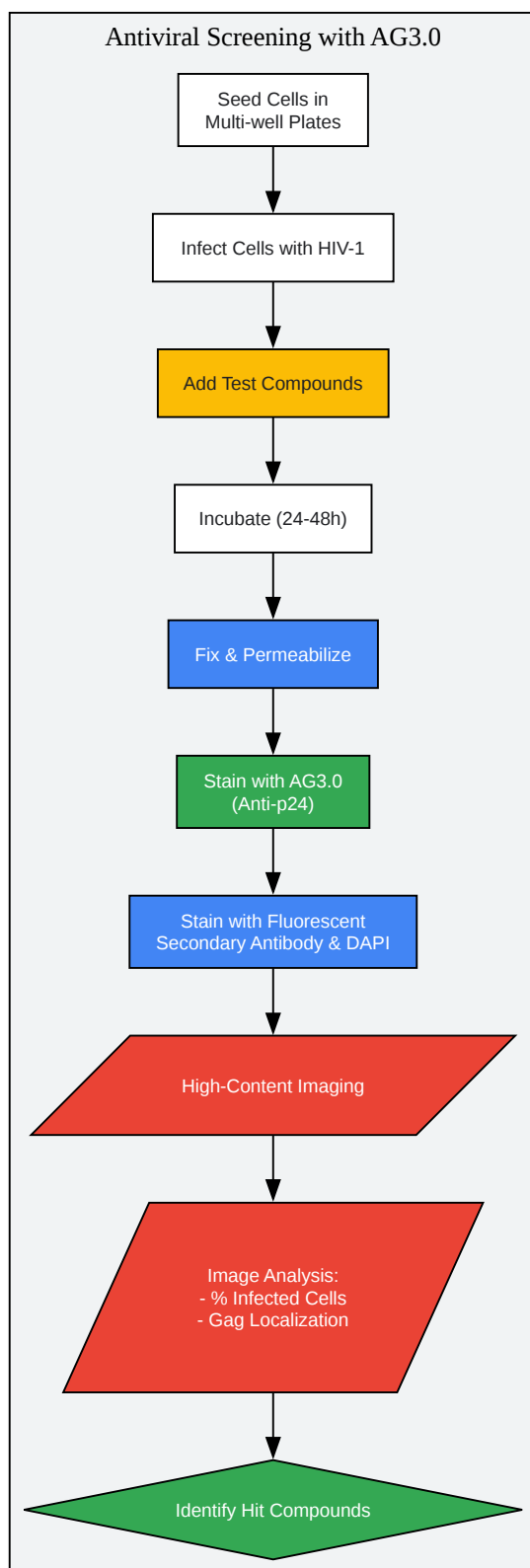
The **AG3.0** antibody is a powerful tool for visualizing the late stages of the HIV-1 replication cycle. The Gag polyprotein is synthesized in the cytoplasm and then traffics to the plasma membrane, where it multimerizes to form immature virions that bud from the cell. Immunofluorescence staining with **AG3.0** can capture these different localization patterns.



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Diagram of the HIV-1 replication cycle highlighting the Gag protein targeted by the **AG3.0** antibody.

In the context of drug development, immunofluorescence assays using the **AG3.0** antibody can be adapted for high-throughput screening to identify compounds that inhibit HIV-1 replication. For example, a decrease in the number of p24-positive cells or an aberrant localization of the Gag protein (e.g., accumulation in the cytoplasm) after drug treatment would indicate a potential antiviral effect.



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Workflow for high-throughput antiviral screening using **AG3.0** immunofluorescence.

## Troubleshooting

Issue	Possible Cause	Suggested Solution
No Signal or Weak Signal	- Primary antibody concentration too low- Inefficient permeabilization- Inactive secondary antibody	- Increase the concentration of the AG3.0 antibody- Increase permeabilization time or try a different permeabilization agent (e.g., methanol)- Use a fresh, validated secondary antibody
High Background	- Primary antibody concentration too high- Insufficient blocking- Inadequate washing	- Decrease the concentration of the AG3.0 antibody- Increase blocking time or try a different blocking agent- Increase the number and duration of wash steps
Non-specific Staining	- Secondary antibody is binding non-specifically- Cross-reactivity of the primary antibody	- Run a secondary antibody only control (omit the primary antibody)- Ensure the secondary antibody is raised against the correct host species (mouse)

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